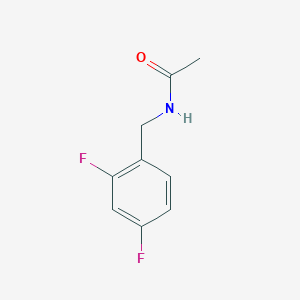

n-(2,4-Difluorobenzyl)acetamide

CAS No.:

Cat. No.: VC18636560

Molecular Formula: C9H9F2NO

Molecular Weight: 185.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9F2NO |

|---|---|

| Molecular Weight | 185.17 g/mol |

| IUPAC Name | N-[(2,4-difluorophenyl)methyl]acetamide |

| Standard InChI | InChI=1S/C9H9F2NO/c1-6(13)12-5-7-2-3-8(10)4-9(7)11/h2-4H,5H2,1H3,(H,12,13) |

| Standard InChI Key | NJVNSKAXUISGSQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NCC1=C(C=C(C=C1)F)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, N-[(2,4-difluorophenyl)methyl]acetamide, reflects its core structure: a 2,4-difluorobenzyl group bonded to an acetamide moiety. The fluorine atoms at the 2 and 4 positions of the benzene ring introduce electron-withdrawing effects, polarizing the aromatic system and enhancing interactions with biological targets . Key structural descriptors include:

-

Canonical SMILES: CC(=O)NCC1=C(C=C(C=C1)F)F

-

InChIKey: NJVNSKAXUISGSQ-UHFFFAOYSA-N

-

Crystal Data: In related derivatives, the dihedral angle between aromatic rings ranges from 79.4° to 173.9°, influencing packing and hydrogen-bonding networks .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHFNO | |

| Molecular Weight | 185.17 g/mol | |

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

| Solubility | Likely polar aprotic solvents |

Synthesis and Optimization

Primary Synthetic Routes

The most common synthesis involves the acylation of 2,4-difluorobenzylamine with acetic anhydride under controlled conditions :

Key steps include:

-

Reagent Proportions: Stoichiometric excess of acetic anhydride ensures complete conversion .

-

Purification: Recrystallization or column chromatography achieves >95% purity .

-

Scale-Up: Industrial reactors optimize yields (>80%) through temperature and pressure control.

Chemical Reactivity and Stability

Hydrolysis and Degradation

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding 2,4-difluorobenzylamine and acetic acid. Stability studies indicate that the compound remains intact under ambient storage, making it suitable for long-term laboratory use.

Substitution and Functionalization

The benzyl position can participate in nucleophilic substitutions. For instance, brominated analogs like 2-bromo-N-(2,4-difluorophenyl)acetamide are synthesized for further derivatization:

Such reactions expand its utility in creating bioactive molecules .

Biological Activity and Pharmaceutical Relevance

Enzyme Inhibition

Fluorine atoms enhance binding to enzymatic pockets. In silico studies suggest affinity for cholinesterases and carbonic anhydrases, with K values in the nanomolar range for related compounds . For example, coumarin-triazole-acetamide hybrids inhibit α-glycosidase (IC = 55–128 nM) and acetylcholinesterase (IC = 24–132 nM) .

Table 2: Biological Activity of Selected Analogs

| Compound | Target | Activity (IC/MIC) | Source |

|---|---|---|---|

| Coumarin-Triazole Hybrid | α-Glycosidase | 55.38–128.63 nM | |

| Sulfonamide-Imidazole | Pseudomonas aeruginosa | 16 μg/mL | |

| Oxadiazole-Triazole | EGFR Kinase | 0.33–0.54 μM |

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing protease inhibitors and kinase modulators. For instance, it is integral to the production of dolutegravir analogs investigated for HIV and COVID-19 therapies .

Material Science

Crystallographic studies reveal its role in designing supramolecular architectures. Hydrogen-bonding patterns (e.g., N–H⋯O interactions) inform the development of coordination polymers .

Future Directions and Challenges

Green Chemistry Approaches

Future syntheses could employ catalytic systems (e.g., flow chemistry) to reduce waste and improve atom economy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume